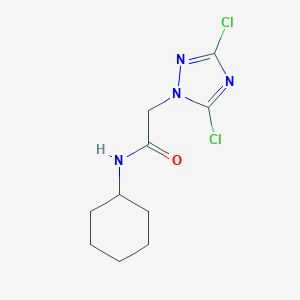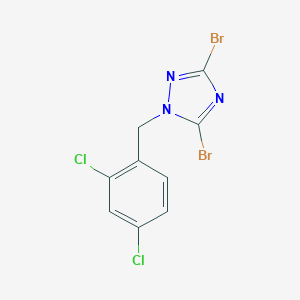![molecular formula C17H19NO3 B262628 N-[2-(3,4-dimethylphenoxy)ethyl]-2-hydroxybenzamide](/img/structure/B262628.png)
N-[2-(3,4-dimethylphenoxy)ethyl]-2-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dimethylphenoxy)ethyl]-2-hydroxybenzamide, also known as Compound 29, is a synthetic small molecule that has been studied for its potential use in cancer treatment. It is a member of the benzamide class of compounds and has been found to exhibit potent antiproliferative activity against a variety of cancer cell lines. In
作用機序
The exact mechanism of action of N-[2-(3,4-dimethylphenoxy)ethyl]-2-hydroxybenzamide 29 is not fully understood, but it is believed to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC inhibitors have been found to have anticancer activity by promoting the acetylation of histones, which leads to changes in gene expression and cell differentiation. This compound 29 has also been found to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound 29 has been found to have a number of biochemical and physiological effects. It has been shown to induce G1 cell cycle arrest, which prevents cancer cells from dividing and proliferating. It has also been found to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. Additionally, this compound 29 has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.
実験室実験の利点と制限
One of the advantages of N-[2-(3,4-dimethylphenoxy)ethyl]-2-hydroxybenzamide 29 is its potent antiproliferative activity against a variety of cancer cell lines. It has also been found to exhibit low toxicity in normal cells. However, one of the limitations of using this compound 29 in lab experiments is its low solubility in water, which can make it difficult to work with. Additionally, more research is needed to fully understand the mechanism of action of this compound 29 and its potential side effects.
将来の方向性
There are a number of future directions for the study of N-[2-(3,4-dimethylphenoxy)ethyl]-2-hydroxybenzamide 29. One area of research is to investigate its potential use in combination with other anticancer agents, such as chemotherapy drugs or other HDAC inhibitors. Another area of research is to explore the use of this compound 29 in animal models of cancer to determine its efficacy and potential side effects. Additionally, more research is needed to fully understand the mechanism of action of this compound 29 and its potential use in other diseases beyond cancer.
合成法
The synthesis of N-[2-(3,4-dimethylphenoxy)ethyl]-2-hydroxybenzamide 29 involves a series of reactions starting with the reaction of 3,4-dimethylphenol with ethylene oxide to form 2-(3,4-dimethylphenoxy)ethanol. This intermediate is then reacted with 2-hydroxybenzoyl chloride in the presence of a base to form this compound 29. The overall yield of the synthesis is approximately 40%.
科学的研究の応用
N-[2-(3,4-dimethylphenoxy)ethyl]-2-hydroxybenzamide 29 has been studied extensively for its potential use in cancer treatment. It has been found to exhibit potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
特性
分子式 |
C17H19NO3 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC名 |
N-[2-(3,4-dimethylphenoxy)ethyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C17H19NO3/c1-12-7-8-14(11-13(12)2)21-10-9-18-17(20)15-5-3-4-6-16(15)19/h3-8,11,19H,9-10H2,1-2H3,(H,18,20) |
InChIキー |
IJYZCIYUNYENQL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCCNC(=O)C2=CC=CC=C2O)C |
正規SMILES |
CC1=C(C=C(C=C1)OCCNC(=O)C2=CC=CC=C2O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-(4-methylpiperazin-1-yl)-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate](/img/structure/B262545.png)
![N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B262547.png)

![N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B262551.png)
![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B262552.png)
![2-{[2-(Benzyloxy)benzyl]amino}ethanol](/img/structure/B262553.png)

![1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]piperidine](/img/structure/B262559.png)


![1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]-4-methylpiperidine](/img/structure/B262567.png)
![ethyl 4-[(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B262575.png)

